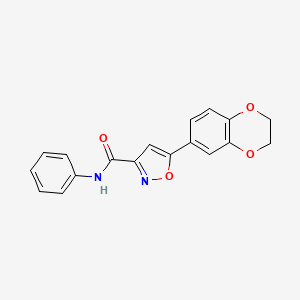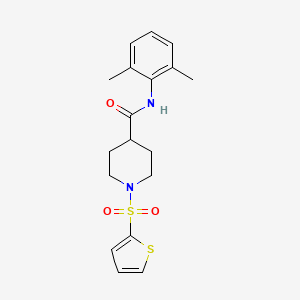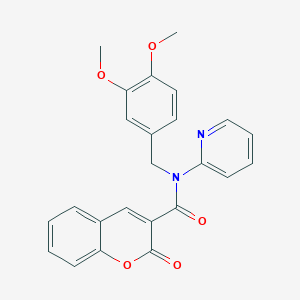![molecular formula C25H20N4O3 B14984263 3-Isoxazolecarboxamide, 5-(2,3-dihydro-2-methyl-5-benzofuranyl)-N-[4-(2-phenyldiazenyl)phenyl]- CAS No. 942873-05-4](/img/structure/B14984263.png)
3-Isoxazolecarboxamide, 5-(2,3-dihydro-2-methyl-5-benzofuranyl)-N-[4-(2-phenyldiazenyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
The synthesis of 5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE involves several steps. One common method includes the enantioselective reduction of homobenzylic ketones using a chiral spiroborate catalyst . This catalyst is advantageous as it is not sensitive to air and moisture, making it suitable for both analytical and industrial purposes. Additionally, the construction of the benzofuran ring can be achieved through a unique free radical cyclization cascade, which is an excellent method for synthesizing complex polycyclic benzofuran compounds .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential anti-tumor and antibacterial activities . In medicine, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and Alzheimer’s disease . Additionally, it has applications in the industry as a precursor for the synthesis of other biologically active compounds .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For instance, in anti-tumor applications, the compound may inhibit the proliferation of cancer cells by interfering with their cell cycle .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of structural features and biological activities. Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin, which have been used in the treatment of skin diseases like cancer and psoriasis .
Eigenschaften
CAS-Nummer |
942873-05-4 |
|---|---|
Molekularformel |
C25H20N4O3 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-(4-phenyldiazenylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H20N4O3/c1-16-13-18-14-17(7-12-23(18)31-16)24-15-22(29-32-24)25(30)26-19-8-10-21(11-9-19)28-27-20-5-3-2-4-6-20/h2-12,14-16H,13H2,1H3,(H,26,30) |
InChI-Schlüssel |
QJJZZDZNYCBQRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14984189.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B14984198.png)
![N-{[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide](/img/structure/B14984206.png)
![1-(benzylsulfonyl)-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14984208.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14984217.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B14984228.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide](/img/structure/B14984232.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14984243.png)
![5-(3-fluoro-4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B14984247.png)
![10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14984255.png)


